Product packaging for Butyl salicylate(Cat. No.:CAS No. 1322-01-6)

Butyl salicylate

Cat. No.: B1209540
CAS No.: 1322-01-6
M. Wt: 194.23 g/mol
InChI Key: YFDUWSBGVPBWKF-UHFFFAOYSA-N
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Description

Butyl salicylate, chemically known as butyl 2-hydroxybenzoate, is an organic ester with the CAS Registry Number 2052-14-4 . This compound presents as a colorless to pale straw-colored oily liquid and is characterized by an odor profile often described as sweet, aromatic, and medicinal with nuances of wintergreen and clover . It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . Key physical properties include a boiling point of approximately 260-271°C , a specific gravity of about 1.07-1.08 , and a refractive index of 1.51 . It is insoluble in water but soluble in alcohol and various organic solvents . In research contexts, this compound is a significant material in fragrance and flavor development. It serves as a fragrance ingredient and building block used in the creation of compounds for perfumes, soaps, detergents, and cosmetic formulations . Its typical usage level in perfume compounds can range from 0.1% to 8.0% . It demonstrates excellent stability across a wide range of applications, including alcoholic perfumes, creams, lotions, shampoos, and detergents . Furthermore, its role extends to cosmetic science, where salicylate esters are studied for their solvent properties and potential to influence skin permeation of other compounds . Researchers value this chemical for its well-defined properties and high purity. This product is specified at a purity of >99.0% (GC) . It is essential to handle this compound with appropriate safety precautions. According to GHS labeling, it may be harmful if swallowed and causes skin and serious eye irritation . Precautions include wearing protective gloves and eye protection and washing skin thoroughly after handling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1209540 Butyl salicylate CAS No. 1322-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-hydroxybenzoate
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InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID8062153
Record name Butyl salicylate
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Molecular Weight

194.23 g/mol
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Physical Description

Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen
Record name Butyl salicylate
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Record name Butyl salicylate
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Boiling Point

271.00 °C. @ 760.00 mm Hg
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Solubility

19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.070-1.080
Record name Butyl salicylate
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CAS No.

2052-14-4, 1322-01-6
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Melting Point

6 °C
Record name Butyl salicylate
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Synthetic Methodologies and Process Optimization for Butyl Salicylate

Traditional Esterification Pathways

Traditional methods for synthesizing butyl salicylate (B1505791) rely on the well-established Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.

Mechanism and Kinetics of Conventional Acid-Catalyzed Esterification

The conventional synthesis of butyl salicylate involves the direct esterification of salicylic (B10762653) acid with 1-butanol (B46404), typically catalyzed by strong mineral acids such as sulfuric acid smolecule.comscientific.netresearchgate.net. This reaction proceeds via a Fischer esterification mechanism, where the carboxylic acid group of salicylic acid is protonated by the acid catalyst, increasing its electrophilicity. The alcohol (1-butanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester scientific.netresearchinschools.orgutripoli.edu.ly.

The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the removal of water, which is a product of the esterification. To drive the equilibrium towards product formation, water is often continuously removed, for example, through azeotropic distillation chemicalbook.com. While sulfuric acid is an effective catalyst, its corrosive nature and the generation of by-products can lead to environmental concerns and product quality issues scientific.netresearchgate.net. Studies on esterification kinetics, such as those using ion-exchange resins or solid acid catalysts, often employ models like the quasi-homogeneous (Q-H), Eley–Rideal (E–R), or Langmuir–Hinselwood (L–H) models to describe the reaction rate dergipark.org.tr.

Influence of Reaction Parameters on Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis using traditional esterification methods.

Catalyst: Strong mineral acids like sulfuric acid are commonly used, but their use can lead to equipment corrosion and environmental pollution scientific.netresearchgate.net. The choice of catalyst significantly impacts reaction efficiency and product purity.

Temperature: Elevated temperatures are generally employed to increase the reaction rate. For instance, esterification reactions might be conducted at temperatures around 115°C scispace.com.

Reactant Ratio: The molar ratio of alcohol to acid plays a critical role. Studies have indicated that a molar ratio of alcohol to salicylic acid of approximately 3:1 often leads to the highest ester yield scispace.com.

Catalyst Loading: The amount of catalyst used influences the reaction rate. For example, in some studies, specific catalyst loadings, such as 6 mol% for boric acid or varying amounts for solid catalysts (e.g., 0.05 g to 0.12 g), have been optimized to achieve high yields scientific.netscispace.com.

Water Removal: Efficient removal of water is essential to shift the equilibrium towards product formation, thereby increasing the yield. Techniques like azeotropic distillation are employed for this purpose chemicalbook.com.

Table 1: Key Parameters in Traditional Esterification of this compound

ParameterTypical Conditions/ValuesNotes
Catalyst Sulfuric acid (H₂SO₄)Effective but corrosive; alternatives like boric acid are explored smolecule.comscientific.netresearchgate.net.
Reactants Salicylic Acid, 1-Butanol
Temperature Elevated (e.g., ~115°C)Higher temperatures increase reaction rate.
Reactant Molar Ratio Alcohol:Acid ≈ 3:1Optimizing this ratio enhances yield scispace.com.
Water Removal Azeotropic distillationDrives reaction equilibrium towards product formation chemicalbook.com.
Reaction Time Varies (hours)Dependent on other parameters and catalyst efficiency.
Typical Yield Moderate to high (specific data for traditional methods without advanced techniques is less quantified in the provided results, but serves as a baseline for comparison)Yields are improved with optimized parameters and advanced catalysts.

Advanced Catalytic Approaches in this compound Synthesis

To overcome the limitations of traditional methods, advanced catalytic strategies have been developed, focusing on milder conditions, higher efficiency, and reduced environmental impact.

Application and Efficiency of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an efficient route for synthesizing this compound, particularly when reactants are in different phases. This method utilizes catalysts that facilitate the transfer of reactants across phase boundaries, enabling reactions that would otherwise be slow or impossible researchgate.net. Dual-site phase-transfer catalysts, often employed in a tri-liquid system, have shown significant improvements in reaction efficiency and a reduction in by-products smolecule.comresearchgate.netacs.orgmdpi.com.

In one approach, a dual-site phase-transfer catalyst like 4,4'-bis(tripropylammonium methyl)-1,1'-biphenyl dichloride (BTPAMBC) was combined with an ionic liquid (tributyl(tetradecyl)phosphonium methanesulfonate, TBTDPMS) in a tri-liquid system. This co-catalytic system achieved a high yield of 94% within a short reaction time of 15 minutes at 60°C researchgate.netacs.org. Another study utilized ultrasound-assisted PTC with a similar triphasic system, achieving yields up to 95.4% researchgate.netmdpi.com. PTC methods are considered environmentally benign due to easier product separation and catalyst recovery researchgate.net.

Ionic Liquid-Mediated Esterification Processes

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis, including esterification reactions. Their unique properties, such as low volatility, thermal stability, and tunable acidity, make them attractive alternatives to conventional catalysts and solvents smolecule.comscispace.comnih.gov. Brønsted acidic ionic liquids, in particular, have demonstrated high catalytic activity and efficiency in the synthesis of salicylates, with reported yields ranging from 76% to 96% scispace.com.

Boric Acid Catalysis for Enhanced this compound Production

Boric acid (H₃BO₃) has been identified as an inexpensive, efficient, and mild catalyst for the synthesis of this compound from salicylic acid and 1-butanol smolecule.comscientific.netresearchgate.netchemicalbook.comscientific.netgoogle.com. This method offers significant advantages over traditional acid catalysis, notably avoiding the corrosive nature and environmental issues associated with strong mineral acids like sulfuric acid scientific.netresearchgate.netgoogle.com. Boric acid catalysis is considered a "green" approach, contributing to reduced pollution and improved product quality, often resulting in a pure color and excellent purity scientific.netresearchgate.net.

Optimized processes using boric acid have demonstrated higher target product yields and reduced production costs smolecule.comscientific.netresearchgate.netchemicalbook.comscientific.net. Yields in the range of 90%-95% have been reported with boric acid catalysis google.com. The proposed mechanism suggests boric acid acts as a Lewis acid catalyst scientific.net. The mild nature of boric acid also minimizes side reactions and degradation of reactants, further enhancing selectivity and yield.

Table 2: Comparison of Advanced Catalytic Approaches for this compound Synthesis

MethodCatalyst/SystemTypical TemperatureTypical Reaction TimeReported YieldKey Advantages
Phase-Transfer Catalysis (PTC) Dual-site PTC + Ionic Liquid (e.g., BTPAMBC + TBTDPMS)60-70°C15 min - 4 h94-95.4%High efficiency, reduced by-products, mild conditions, easy separation, catalyst reusability, green chemistry principles smolecule.comresearchgate.netresearchgate.netacs.orgmdpi.com.
Ionic Liquid (IL) Mediated Esterification Brønsted acidic ILs (e.g., [Trps][OTs])80-115°C10 h (or shorter with optimization)76-96%Acts as both solvent and catalyst, facilitates product separation, tunable acidity, reusable smolecule.comscispace.comnih.gov.
Boric Acid Catalysis Boric Acid (H₃BO₃)Not specified (elevated)Not specified90-95%Inexpensive, efficient, mild, non-corrosive, environmentally friendly, reduced pollution, lower production cost smolecule.comscientific.netresearchgate.netchemicalbook.comscientific.netgoogle.com.

Compound List:

this compound (Butyl 2-hydroxybenzoate)

Salicylic Acid (2-Hydroxybenzoic Acid)

1-Butanol (n-Butanol, Butan-1-ol)

Sulfuric Acid (H₂SO₄)

Boric Acid (H₃BO₃)

Heterogeneous Catalysis using Modified Supports (e.g., Zirconia, Cordierite (B72626) Honeycombs)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of separation, reusability, and suitability for industrial-scale processes. Zirconia-based catalysts, often modified with other metal oxides or functional groups, have shown promise in esterification and transesterification reactions.

Research has explored the use of zirconia (ZrO2) and its mixed oxides, such as Mo(VI)/ZrO2 (MZ) and Pt-SO42-/ZrO2 (PSZ), coated on cordierite honeycomb monoliths for the transesterification of methyl salicylate with n-butanol to produce n-butyl salicylate banglajol.infoscispace.comscirp.org. These supported catalysts leverage the high surface area and thermal stability of cordierite, enhancing catalytic efficiency scispace.comijirset.com. Studies indicate that the catalytic activity correlates with the surface acidity of the materials banglajol.infoscirp.org. For instance, Mo(VI)/ZrO2 coated on cordierite honeycombs demonstrated high yields of salicylate esters, with the catalyst being reusable and exhibiting consistent performance scispace.comscirp.org.

Zirconia-based solid acids, including tungstated zirconia (SZ), have also been investigated for esterification reactions, such as the esterification of acetic acid with n-butanol researchgate.netacs.orgscribd.com. These catalysts are noted for their green characteristics, avoiding toxic conventional catalysts and offering reusability researchgate.net. The catalytic activity of sulfated zirconia (SZ) is influenced by factors like surface area, preparation conditions, crystalline phase of zirconia, and sulfate (B86663) density scribd.com.

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount in developing sustainable synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances, promote atom economy, and minimize waste imist.maacs.orgkozmetikpusula.com. For this compound synthesis, this translates to exploring solvent-free reactions, milder catalysts, and energy-efficient processes.

Development of Solvent-Free Esterification Techniques

Solvent-free esterification techniques significantly reduce environmental impact by eliminating the need for organic solvents, which can be hazardous and contribute to waste. These methods often involve solid catalysts and can be conducted at ambient or slightly elevated temperatures.

Research has demonstrated the efficacy of surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS), for solvent-free esterification of carboxylic acids with alcohols at room temperature psu.edu. These catalysts not only facilitate the reaction but also act as surfactants, potentially separating water by-product through reverse micelle formation. Boric acid (H3BO3) has also been identified as an inexpensive, efficient, and mild catalyst for the synthesis of n-butyl salicylate from salicylic acid and n-butanol under solvent-free conditions, yielding high product purity and reducing production costs researchgate.net.

Ultrasound-Assisted Synthesis for Reaction Intensification

Ultrasound irradiation is a powerful technique for reaction intensification, promoting faster reaction rates, higher yields, and reduced reaction times. Its application in esterification and transesterification reactions aligns with green chemistry principles by potentially lowering energy consumption.

Studies have explored ultrasound-assisted synthesis for esterification reactions. For instance, the esterification of sodium salicylate to this compound has been investigated in a continuous two-phase-flow reactor using phase-transfer catalysis under ultrasound irradiation, significantly enhancing product yield compared to silent conditions nih.gov. Transition metal complexes have also been employed as catalysts for transesterification of β-keto esters under solvent-free microwave and sonication conditions, with solvent-free microwave irradiation proving more efficient with reduced reaction times ajgreenchem.com.

Transesterification Reactions Involving this compound

Transesterification, the exchange of an organic functional group of an ester with that of an alcohol, is a crucial reaction for modifying ester properties and synthesizing new esters. It is often catalyzed by acids or bases wikipedia.orgmasterorganicchemistry.com.

Kinetic Studies of this compound Transesterification Pathways

Understanding the kinetics of transesterification reactions is vital for optimizing reaction conditions and reactor design. Kinetic studies help elucidate reaction mechanisms, identify rate-limiting steps, and determine optimal parameters for yield and selectivity.

Catalytic Systems for Transesterification Reactions

A variety of catalytic systems can be employed for transesterification reactions, including homogeneous and heterogeneous catalysts. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint.

Heterogeneous acid catalysts, such as sulfonated zeolites and zirconia-based materials, are effective for transesterification reactions due to their strong acidic sites and ease of separation researchgate.netmdpi.com. For example, Mo(VI)/ZrO2 coated on cordierite honeycomb monoliths has been identified as an excellent catalyst for synthesizing salicylate esters via transesterification, offering advantages in terms of efficiency, reusability, and environmental friendliness scispace.comscirp.org. Tin-based catalysts have also been utilized for the transesterification of methyl salicylate with alcohols to produce salicylic esters google.com. Traditional catalysts like sulfuric acid and sodium methoxide (B1231860) are also used, although they may present challenges related to corrosivity, by-product formation, and waste generation ajgreenchem.comgoogle.com.


Compound List:

  • This compound
  • Salicylic acid
  • Butanol
  • Methyl salicylate
  • Ethylene glycol
  • Dimethyl terephthalate
  • Methanol (B129727)
  • Fatty acid methyl esters (FAMEs)
  • Triglycerides
  • Diglycerides (DG)
  • Monoglycerides (MG)
  • β-keto esters
  • Ethylene glycol
  • n-butanol
  • Methyl formate (B1220265)
  • Vinyl acetate (B1210297)
  • Isopropenyl acetate
  • Acetic acid
  • Propargyl alcohol
  • Allyl alcohol
  • Chemical Reactivity and Mechanistic Investigations of Butyl Salicylate

    Hydrolysis Pathways of Butyl Salicylate (B1505791)

    The hydrolysis of butyl salicylate involves the cleavage of the ester bond, regenerating salicylic (B10762653) acid and butanol. This reaction can proceed under both acidic and basic conditions, following mechanisms characteristic of nucleophilic acyl substitution.

    Acidic and Basic Hydrolysis Mechanisms and Intermediates

    Acidic Hydrolysis: In acidic conditions, the ester carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule ucalgary.calibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com. A tetrahedral intermediate is formed, which then undergoes proton transfers. A key step involves protonating the alkoxy group (-OR) to convert it into a better leaving group (an alcohol molecule) ucalgary.calibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com. The elimination of the alcohol (butanol in this case) reforms the carbonyl double bond, yielding a protonated carboxylic acid. Finally, deprotonation of this intermediate releases the carboxylic acid (salicylic acid) and regenerates the acid catalyst ucalgary.calibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com. Acidic hydrolysis is generally reversible, and the equilibrium can be shifted towards hydrolysis by using an excess of water libretexts.orgmasterorganicchemistry.comchemguide.co.uk.

    Kinetic and Thermodynamic Parameters of Hydrolysis

    Studies investigating the base-catalyzed hydrolysis of this compound in mixed solvent systems, such as water-DMF, have revealed that the reaction follows second-order kinetics rjstonline.comajrconline.orgresearchgate.netrjstonline.com. The specific rate constants generally decrease with an increasing proportion of the organic co-solvent in the mixture rjstonline.comajrconline.orgresearchgate.netrjstonline.com.

    Kinetic and thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and free energy of activation (ΔG*), have been determined for these reactions rjstonline.comajrconline.orgresearchgate.netrjstonline.comajrconline.orgasianpubs.org. These parameters are found to be significantly dependent on the solvent composition ajrconline.orgrjstonline.comajrconline.org. For instance, in water-DMF mixtures, the activation energy typically increases with increasing DMF content, suggesting desolvation effects in the transition state ajrconline.orgrjstonline.com. The calculated iso-kinetic temperature, often found to be above 300 K, indicates strong solvent-solute interactions during the hydrolysis process rjstonline.comresearchgate.netrjstonline.com. The reaction is often characterized as enthalpy-stimulating and entropy-controlled, with solvation occurring in the initial state and desolvation in the transition state rjstonline.com.

    Table 1: Trends in Kinetic and Thermodynamic Parameters for this compound Hydrolysis in Water-DMF Mixtures

    ParameterTrend with Increasing DMF Concentration
    Specific Rate Constant (k)Decreases
    Activation Energy (Ea)Increases
    Enthalpy of Activation (ΔH)Increases
    Entropy of Activation (ΔS)Decreases
    Free Energy of Activation (ΔG*)Increases

    Note: Specific numerical values for rate constants and activation parameters are typically presented in detailed experimental tables within research publications and are not fully detailed in the provided snippets.

    Solvent Effects on this compound Hydrolysis Kinetics

    The choice of solvent significantly influences the kinetics of this compound hydrolysis. In mixed solvent systems, such as water-dimethylformamide (DMF), an increase in the organic solvent's proportion generally leads to a decrease in the reaction rate rjstonline.comajrconline.orgresearchgate.netrjstonline.com. This effect is attributed to several factors, including changes in the dielectric constant of the medium and altered solvation of the reacting species. The increased concentration of DMF can lead to greater salvation of hydroxyl ions, reducing their nucleophilicity, and can also influence the solvation of the transition state ajrconline.orgrjstonline.com. Solvent-solute interactions are considered a primary driver for these rate changes, with the dielectric constant playing a secondary role researchgate.net.

    Role of Micellar Systems in Hydrolysis Reactions

    Micellar systems, formed by surfactants in aqueous solutions, can profoundly impact the rates and mechanisms of ester hydrolysis mdpi.comresearchgate.netua.ptcardiff.ac.uk. Micelles can accelerate reactions by increasing the local concentration of reactants, including the ester substrate and hydroxide (B78521) ions, within their hydrophobic core or at their interface mdpi.comresearchgate.netua.pt. This concentration effect can lead to a significant increase in the observed reaction rate compared to homogeneous aqueous solutions researchgate.net. Furthermore, the micellar environment can influence the stability of intermediates and transition states, potentially enhancing selectivity mdpi.com.

    Studies involving ester hydrolysis have shown acceleration by cationic surfactants like cetyltrimethylammonium bromide (CTMAB) researchgate.net. In some cases, specific hydrotropes, such as sodium salicylate, have been used in conjunction with surfactants to modify micellar structures and modulate electrostatic interactions, influencing the self-assembly of micellar droplets researchgate.net. The ability of micelles to solubilize hydrophobic compounds can also protect ester substrates from premature hydrolysis in aqueous environments mdpi.com.

    Other Transformative Reactions

    Reduction Pathways of the Ester Functional Group

    The ester functional group in this compound can be reduced using strong reducing agents. A common method for the complete reduction of esters involves the use of lithium aluminum hydride (LiAlH₄) libretexts.org. This powerful reducing agent converts the ester carbonyl group into a primary alcohol. In the case of this compound, reduction with LiAlH₄ would cleave the ester bond and reduce both the carbonyl carbon and the alkyl chain attached to the oxygen. This process yields two alcohol products: butanol (from the butyl group) and 2-(hydroxymethyl)phenol (from the salicylic acid moiety) libretexts.org. The reaction typically proceeds in anhydrous ethereal solvents.

    Compound List:

    this compound

    Salicylic acid

    Butanol

    Hydroxide ion (OH⁻)

    Butoxide ion

    Butyric acid

    Methanol (B129727)

    Methyl salicylate

    Ethyl acetate (B1210297)

    Propyl formate (B1220265)

    Ethyl propinoate

    Amyl methanoate

    Ethyl acrylate (B77674)

    Acetyl salicylic acid (Aspirin)

    Salicyl alcohol (2-(hydroxymethyl)phenol)

    Lithium aluminum hydride (LiAlH₄)

    Sodium hydroxide (NaOH)

    Potassium hydroxide (KOH)

    Hydrochloric acid (HCl)

    Sulfuric acid (H₂SO₄)

    Dimethylformamide (DMF)

    Cetyltrimethylammonium bromide (CTMAB)

    Sodium salicylate

    Salicylsalicylic acid (SS)

    o-Iodosobenzoic acid

    Soman

    Sarin

    Advanced Analytical Methodologies for Butyl Salicylate Characterization

    Spectroscopic Techniques for Structural Elucidation

    Spectroscopic methods provide invaluable insights into the molecular architecture of butyl salicylate (B1505791) by analyzing its interaction with electromagnetic radiation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Molecular Confirmation

    NMR spectroscopy is a cornerstone technique for structural elucidation, offering detailed information about the arrangement of atoms within a molecule. For butyl salicylate, ¹H NMR and ¹³C NMR provide distinct signals corresponding to the different types of protons and carbon atoms, respectively. The characteristic signals of the butyl chain (methyl, methylene, and methine groups), the aromatic protons of the salicylate moiety, and the ester carbonyl carbon are key identifiers. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the molecular assignment. While specific ¹H NMR data for this compound is not extensively detailed in the provided search snippets, ¹³C NMR data has been reported, with characteristic signals for the ester carbonyl and the various carbon atoms of the butyl chain and aromatic ring. For instance, in related studies, the ¹³C NMR spectrum of this compound has been analyzed, providing specific chemical shifts for its constituent carbons chemicalbook.com.

    Table 4.1.1: Characteristic ¹³C NMR Chemical Shifts for this compound

    Carbon TypeChemical Shift (ppm)Assignment (Expected)
    Ester Carbonyl (C=O)~170.4Ester carbonyl group
    Methoxy/Ethylene (CH₂)~65.5 (approx.)Carbon adjacent to ester oxygen (from butanol)
    Methylene (CH₂)~30.6 (approx.)Second carbon from ester oxygen in butyl chain
    Methylene (CH₂)~22.7 (approx.)Third carbon from ester oxygen in butyl chain
    Methyl (CH₃)~13.3 (approx.)Terminal methyl group of the butyl chain
    Aromatic Carbons~110-160Peaks corresponding to the substituted benzene (B151609) ring
    Hydroxyl-bearing Carbon~158-160Aromatic carbon bonded to the hydroxyl group
    Ester-bearing Carbon~165-170Aromatic carbon bonded to the ester group

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

    FT-IR spectroscopy is highly effective for identifying the characteristic functional groups present in this compound. The spectrum typically displays strong absorption bands associated with the ester linkage, the phenolic hydroxyl group, and the aromatic ring. Key vibrational modes include:

    O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group, which can also exhibit intramolecular hydrogen bonding.

    C-H Stretching: Bands in the region of 2850-3100 cm⁻¹ correspond to the stretching vibrations of aliphatic C-H bonds in the butyl chain and aromatic C-H bonds.

    C=O Stretching: A strong absorption band typically found around 1680-1750 cm⁻¹ signifies the ester carbonyl group. Studies on related salicylates and esters show this band in the range of 1750 ± 50 cm⁻¹ scielo.brthermofisher.com.

    C-O Stretching: Bands in the 1000-1300 cm⁻¹ region are indicative of C-O stretching vibrations within the ester group and the phenolic ether linkage.

    Aromatic Ring Vibrations: Characteristic C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region researchgate.netmdpi.com.

    Table 4.1.2: Characteristic FT-IR Absorption Bands for this compound

    Wavenumber (cm⁻¹)Functional Group / Vibration TypeExpected Intensity
    3200-3600O-H stretch (phenolic)Broad, Medium-Strong
    2850-3100C-H stretch (aliphatic & aromatic)Strong
    1680-1750C=O stretch (ester)Very Strong
    1450-1600C=C stretch (aromatic ring)Medium-Strong
    1000-1300C-O stretch (ester, phenol)Strong
    700-900C-H out-of-plane bendingMedium

    Raman Spectroscopy for Vibrational Mode Analysis

    Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations based on the inelastic scattering of light. It is particularly useful for identifying symmetric vibrations and those involving changes in polarizability. For this compound, Raman spectroscopy can confirm the presence of the aromatic ring, the ester carbonyl, and the alkyl chain. Characteristic Raman bands are expected for:

    Aromatic Ring Vibrations: Strong bands in the 1400-1650 cm⁻¹ range, corresponding to C-C and C=C stretching modes of the phenyl ring researchgate.netmdpi.com.

    C=O Stretching: The ester carbonyl group will exhibit a Raman band, often in a similar region to FT-IR but with different intensity patterns.

    C-H Stretching and Bending: Vibrations from the butyl chain will also be observed.

    C-O Stretching: Bands related to the ester C-O bonds can be identified.

    Table 4.1.3: Characteristic Raman Bands for this compound (Expected)

    Wavenumber (cm⁻¹)Functional Group / Vibration TypeExpected Intensity
    3000-3100C-H stretch (aromatic)Medium
    2850-2975C-H stretch (aliphatic)Strong
    1600-1650C=C stretch (aromatic ring)Strong
    1450-1500C=C stretch (aromatic ring)Strong
    1000-1200C-O stretch / C-C stretchMedium
    650-900C-H bending (aromatic/aliphatic)Medium

    Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Mechanistic Studies

    UV-Vis spectroscopy is primarily used to study electronic transitions within molecules, particularly those involving conjugated systems or chromophores. This compound, with its aromatic ring and ester group, exhibits characteristic absorption in the UV region. This technique is especially valuable for monitoring reactions involving this compound, such as hydrolysis or esterification. By tracking changes in absorbance at specific wavelengths over time, kinetic parameters like rate constants and activation energies can be determined sioc-journal.cnresearchgate.netsioc-journal.cn. For example, studies on the hydrolysis of salicylates in surfactant solutions utilized UV-Vis spectroscopy to monitor the reaction progress sioc-journal.cnresearchgate.netsioc-journal.cn. The presence of the aromatic ring and hydroxyl group contributes to its UV absorption profile, with studies suggesting absorption maxima that can be tracked during chemical transformations mdpi.com.

    Table 4.1.4: UV-Vis Spectroscopy Application in this compound Studies

    Parameter MeasuredTechnique ApplicationRelevance to this compoundTypical Observation
    AbsorbanceUV-Vis SpectroscopyMonitoring reaction kinetics (e.g., hydrolysis)Changes in absorbance at specific λmax over time
    λmaxUV-Vis SpectroscopyIdentifying chromophoresAbsorption peaks related to the aromatic ring and ester group

    Chromatographic Separation and Quantification Techniques

    Chromatographic methods are indispensable for separating this compound from complex mixtures, identifying impurities, and quantifying its concentration.

    High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

    HPLC is a powerful technique for the separation and quantification of this compound. Method development typically involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, column temperature, and detection wavelength to achieve efficient separation and high sensitivity. Reversed-phase HPLC, commonly employing C18 columns, is frequently used for analyzing compounds like this compound due to its moderate polarity.

    Mobile phases often consist of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers (e.g., water with acetic acid or phosphate (B84403) buffers) nih.govlongdom.orgnih.govjournalgrid.comresearchgate.net. Detection is usually performed using UV-Vis detectors, monitoring at wavelengths where this compound exhibits significant absorbance. For instance, methods developed for related sunscreen agents and methyl salicylate utilize UV detection, often in the range of 260-310 nm nih.govjournalgrid.comresearchgate.net. Optimization aims to achieve good resolution between this compound and potential impurities or co-formulated compounds within a reasonable analysis time, often under 20 minutes nih.govlongdom.orgnih.gov.

    Table 4.2.1: Typical HPLC Parameters for this compound Analysis (Based on Related Compounds)

    ParameterTypical Specification / RangeOptimization Goal
    Column Type C18 (e.g., ACE C18, Thermo Hypersil C18, Purospher Star RP-18e)Achieving optimal separation based on polarity
    Mobile Phase Methanol/Water, Acetonitrile/Water, Ethanol/Acetic Acid, Buffer/AcetonitrileBalancing retention and elution strength, minimizing solvent usage
    Flow Rate 0.8 - 1.5 mL/minEnsuring efficient separation and reasonable run times
    Column Temperature 20 - 30 °CInfluencing retention time and resolution
    Detection Wavelength ~260-310 nm (UV range)Maximizing sensitivity for this compound while minimizing background noise
    Injection Volume 10 - 20 µLEnsuring accurate quantification
    Run Time 7 - 18 minutesAchieving complete separation of analytes in a timely manner

    List of Mentioned Compounds:

    this compound

    Salicylic (B10762653) acid

    Butanol

    Methyl salicylate

    Ethylhexyl salicylate

    Ethylhexyl methoxycinnamate

    Homosalate

    Benzophenone-3

    Octocrylene

    Butyl methoxydibenzoylmethane

    4-methylbenzylidene camphor (B46023)

    Ethylhexyl dimethyl PABA

    Octyl salicylate

    Isothis compound

    p-tert-butylphenyl salicylate

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the qualitative and quantitative determination of organic compounds, including the assessment of purity and the identification of components and impurities within a sample nist.govmedistri.com. In the context of this compound, GC-MS is utilized to separate the compound from potential contaminants or byproducts generated during synthesis, thereby confirming its purity medistri.com. The technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

    GC separates components based on their volatility and interaction with the stationary phase of the GC column. Once separated, the components elute into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint, characterized by a series of mass-to-charge ratios (m/z) and their respective abundances, which can be compared against spectral libraries for identification nist.govmedistri.comnih.gov. For this compound, GC-MS can identify residual starting materials, isomers, or degradation products, contributing to a comprehensive purity profile.

    Table 4.2.2.1: Representative GC-MS Data for this compound

    Peak (m/z)Relative Intensity (%)Notes
    120.099.99Likely a major fragment ion
    121.026.72Indicates isotopic abundance or fragment
    138.022.10Potential fragment ion
    92.018.80Likely a fragment ion
    29.012.59Common fragment (e.g., ethyl cation)

    Note: Data adapted from general GC-MS analysis nih.gov. Specific parameters and fragmentation patterns can vary based on the instrument and method used.

    The purity of this compound is often reported as greater than 99.0% by GC tcichemicals.comtcichemicals.com, underscoring the technique's sensitivity and utility.

    Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Separation

    Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique frequently employed for monitoring the progress of chemical reactions and for separating components of a mixture scialert.netscribd.com. In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., salicylic acid and n-butanol) and the formation of the product. By observing the disappearance of starting material spots and the appearance of a new spot corresponding to this compound, chemists can determine when a reaction has reached completion scribd.comgoogle.com.

    TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (solvent system). The separation is quantified by the retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will exhibit different Rf values under the same chromatographic conditions, allowing for their separation and qualitative identification.

    Research has reported specific Rf values for this compound, aiding in its identification and separation from other compounds during synthesis.

    Table 4.2.3.1: TLC Rf Values for this compound

    CompoundRf ValueMobile Phase (n-hexane:ethyl acetate)
    This compound0.404:1
    This compound0.714:1
    This compound0.904:1

    Note: Multiple Rf values for this compound may indicate different components or isomers, or variations in the separation process. Data adapted from scialert.net.

    The principle behind TLC separation relies on polarity: more polar compounds interact more strongly with the polar stationary phase, resulting in lower Rf values, while less polar compounds travel further with the mobile phase, yielding higher Rf values scialert.net.

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments 182.160.97. For this compound, MS is crucial for confirming its molecular identity and providing structural insights.

    The molecular weight of this compound is precisely determined as 194.23 g/mol nih.govtcichemicals.comtcichemicals.com. Techniques like Electron Ionization (EI), commonly used in GC-MS, impart sufficient energy to the molecule to cause fragmentation. This fragmentation process breaks the molecule into smaller, characteristic ions. The resulting pattern of fragment ions, along with the molecular ion (if detected), serves as a unique "fingerprint" for the compound 182.160.97.

    In the case of this compound, the presence of ortho-substituted functional groups (hydroxyl and ester) on the benzene ring can influence fragmentation pathways. Studies on salicylate derivatives suggest that these vicinal substituents can lead to "ortho effects," where specific fragmentation routes are suppressed or altered due to interactions between neighboring groups. This can involve competing rearrangement processes, making the fragmentation pattern distinct from simpler aromatic esters nist.gov. Common fragmentation mechanisms for esters, such as alpha-cleavage and McLafferty rearrangements, are also expected to occur, yielding characteristic fragment ions that help confirm the butyl ester and salicylate moieties ccsenet.org.

    Thermal and Elemental Analysis Techniques

    Thermal and elemental analysis techniques provide complementary information regarding the stability and elemental composition of this compound.

    Thermogravimetric Analysis (TGA) for Thermal Stability

    Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time under controlled atmospheric conditions mdpi.comcelignis.com. It is used to determine the thermal stability of a compound, identifying the temperatures at which decomposition begins and progresses. For this compound, TGA can reveal its resistance to thermal degradation, which is important for understanding its behavior during processing or storage.

    Elemental Analysis for Composition Verification

    Elemental analysis is a quantitative chemical method used to determine the elemental composition of a compound, typically expressed as the percentage by mass of each element present. For this compound, elemental analysis serves to verify its empirical formula (C₁₁H₁₄O₃) and thus its identity.

    The theoretical elemental composition for this compound (C₁₁H₁₄O₃) is calculated as follows:

    Carbon (C): 67.91%

    Hydrogen (H): 7.25%

    Oxygen (O): 24.84%

    Experimental elemental analysis involves combusting a precisely weighed sample and measuring the amounts of carbon dioxide, water, and other combustion products. The results are then compared to these theoretical percentages. Significant deviations can indicate impurities or an incorrect structural assignment. While specific experimental elemental analysis data for this compound was not found in the provided search results, the theoretical composition serves as the benchmark for such verification.

    Computational Chemistry and Theoretical Modeling of Butyl Salicylate

    Quantum Chemical Investigations

    Quantum chemical methods are central to understanding the intrinsic properties of butyl salicylate (B1505791), from its three-dimensional shape to its electronic behavior and spectroscopic characteristics.

    Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of the system, DFT can accurately calculate bond lengths, bond angles, and dihedral angles.

    Theoretical studies have employed DFT to investigate the structure of salicylate derivatives. For instance, the geometries of various azo dyes derived from butyl salicylate have been optimized using DFT and Hartree-Fock (HF) levels of theory with the 6-31G* basis set. nih.gov The results from these calculations show good agreement with experimental data obtained from FT-IR spectra, confirming the reliability of the computational models. nih.gov

    In a related study on p-tert-butylphenyl salicylate, a similar compound, researchers utilized several DFT functionals, including B3LYP, B3PW91, M06-2X, and CAM-B3LYP, with the 6-311++G(d,p) basis set to perform molecular geometric optimizations. dergipark.org.trdergipark.org.tr The calculated bond lengths and angles were compared with experimental values, showing a high degree of correlation. dergipark.org.tr For example, key bond angles such as O13-C11-O14 and C11-O14-C16 were computed and found to be close to experimentally determined values. dergipark.org.tr Similarly, a detailed theoretical investigation on the ionic liquid 1-butyl-3-methylimidazolium salicylate used the B3LYP-D3 and M06-2X functionals to determine the equilibrium geometries of the constituent ions. nih.gov

    These studies demonstrate the utility of DFT in establishing a precise and reliable structural model of salicylate compounds, which is the foundation for further computational analysis.

    Table 1: Selected Calculated Geometric Parameters for Salicylate Derivatives using DFT
    CompoundParameterFunctional/Basis SetCalculated ValueExperimental ValueReference
    p-tert-butylphenyl salicylateBond Angle (O13-C11-O14)B3LYP/6-311++G(d,p)124.3°125.1° dergipark.org.tr
    p-tert-butylphenyl salicylateBond Angle (C11-O14-C16)B3LYP/6-311++G(d,p)119.0°117.6° dergipark.org.tr
    p-tert-butylphenyl salicylateBond Angle (O13-C11-O14)M06-2X/6-311++G(d,p)124.4°125.1° dergipark.org.tr
    p-tert-butylphenyl salicylateBond Angle (C11-O14-C16)M06-2X/6-311++G(d,p)119.4°117.6° dergipark.org.tr

    Molecular Orbital (MO) theory is a powerful framework for understanding the electronic stability and chemical reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. growingscience.com The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for predicting chemical reactivity; a smaller gap generally indicates higher reactivity. dergipark.org.tr

    From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. growingscience.com These include:

    Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

    Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

    Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

    Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

    Chemical Softness (ζ): The reciprocal of chemical hardness (ζ = 1/η).

    Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

    Studies on related compounds like p-tert-butylphenyl salicylate have calculated these descriptors using DFT methods. dergipark.org.trdergipark.org.tr For example, the HOMO-LUMO energies were used to derive ionization potential, electron affinity, chemical hardness, and other reactivity parameters. dergipark.org.tr Similarly, the global reactivity of 1-butyl-3-methylimidazolium salicylate was evaluated using MO theory and these quantum descriptors. nih.gov Such analyses provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. rsc.org

    Table 2: Quantum Chemical Reactivity Descriptors
    DescriptorFormulaSignificance
    Ionization Potential (I)I ≈ -EHOMOElectron-donating ability
    Electron Affinity (A)A ≈ -ELUMOElectron-accepting ability
    Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud
    Electronegativity (χ)χ = (I + A) / 2Electron-attracting tendency
    Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χPropensity to accept electrons

    Semiempirical quantum mechanics methods, such as ZINDO/s (Zerner's Intermediate Neglect of Differential Overlap/spectroscopic), offer a computationally less expensive alternative to ab initio methods for predicting electronic properties, particularly UV-Vis absorption spectra. numberanalytics.com These methods are well-suited for studying large molecules and for screening multiple compounds. kemdikbud.go.id

    A study specifically focused on modeling alkyl salicylates, including C4 (butyl) homologues, used the semiempirical ZINDO/s method to predict their electronic transitions and thus their potential as UV absorbers. kemdikbud.go.iddoaj.org The research procedure involved first optimizing the molecular geometry using the semiempirical AM1 (Austin Model 1) algorithm. kemdikbud.go.idgrafiati.com Following optimization, a single-point calculation using the ZINDO/s technique was performed to generate the electronic transition spectra. kemdikbud.go.id

    The analysis focused on transitions in the UV-B (290-320 nm) and UV-C (200-290 nm) regions. kemdikbud.go.iddoaj.org The results indicated that alkyl salicylate compounds, including this compound, were predicted to be effective as UV-C sunscreens. kemdikbud.go.id The study also found that modifying the length of the alkyl chain in the homologous series did not significantly alter the absorption wavelength, suggesting the primary UV protection activity is governed by the salicylate chromophore itself. kemdikbud.go.iddoaj.org

    Molecular Orbital Theory and Quantum Descriptors of Reactivity

    Intermolecular Interactions and Electrostatic Surface Analysis

    Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties and behavior in various environments. Computational methods provide detailed insights into these noncovalent forces.

    The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uantwerpen.beuni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, typically represented by a color spectrum. semanticscholar.org

    Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

    Blue regions indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack.

    Green regions represent neutral or near-zero potential. semanticscholar.org

    MEP surfaces have been generated for related salicylate compounds to understand their reactivity. In the study of 1-butyl-3-methylimidazolium salicylate, MEP surfaces were created to elucidate the charge distribution and reactivity of the ionic liquid. nih.govresearchgate.net This analysis helps identify which parts of the molecule are likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov For any salicylate, the MEP would highlight the electron-rich areas around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as potential sites for hydrogen bond acceptance, and the electron-deficient area around the hydroxyl hydrogen, identifying it as a hydrogen bond donor site.

    Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are fundamental to molecular recognition and the structure of condensed phases. malta-consolider.comacs.org The Noncovalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of these weak interactions in real space. jussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). malta-consolider.comjussieu.fr

    Plotting the reduced density gradient against the electron density reveals characteristic spikes in low-density regions that signify noncovalent interactions. jussieu.fr The nature of the interaction (attractive, like a hydrogen bond, or repulsive, like steric clashes) can be determined by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian. jussieu.fr

    This type of analysis has been applied to systems containing salicylates. For example, a study of 1-butyl-3-methylimidazolium salicylate used an analysis based on the reduced density gradient (RDG) surface to gain insight into the interactions between the two ions. nih.gov The analysis revealed a total of nine distinct noncovalent interactions, confirming the strong electrostatic forces and hydrogen bonding between the cation and the salicylate anion. nih.gov For this compound, an NCI analysis would similarly reveal the intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, as well as weaker van der Waals interactions involving the butyl chain and the phenyl ring.

    Molecular Electrostatic Potential (MEP) Surface Mapping

    Aromaticity and Charge Delocalization Studies

    The electronic structure of this compound is fundamentally governed by the aromatic nature of its benzene (B151609) ring and the electronic interplay between the hydroxyl and butyl carboxylate substituents. Computational chemistry provides powerful tools to quantify and visualize these characteristics, offering insights into the molecule's reactivity and interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the aromaticity and charge distribution within the salicylate moiety. nih.gov

    Aromaticity, a key determinant of the stability and reactivity of the phenyl ring in this compound, can be assessed using various computational descriptors. One such widely used magnetic criterion is the Nucleus-Independent Chemical Shift (NICS). NICS calculations are used to probe the magnetic shielding at the center of the aromatic ring; negative values typically indicate aromatic character, while positive values suggest anti-aromaticity. acs.org A detailed theoretical investigation on a related system, 1-butyl-3-methylimidazolium salicylate, utilized NICS calculations to probe the aromaticity of the salicylate anion. nih.gov The study found that interactions between the salicylate anion and the cation led to significant changes in charge delocalization, as reflected by the NICS parameter, highlighting the sensitivity of the ring's electronic system to its environment. nih.gov

    Charge delocalization in this compound is significantly influenced by the resonance effect of the hydroxyl group and the inductive and resonance effects of the ester group. The intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen creates a pseudo-six-membered ring, which further impacts electron distribution. Molecular Electrostatic Potential (MEP) surfaces are a primary tool for visualizing charge distribution. nih.gov These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), providing a guide to its electrophilic and nucleophilic sites. nih.gov In the case of the salicylate moiety, MEP surfaces show a negative potential around the carboxyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack, while the hydroxyl hydrogen exhibits a positive potential. nih.gov

    Table 1: Computational Methods for Aromaticity and Charge Delocalization Studies
    Computational MethodPurposeTypical Software/FunctionalReference
    Density Functional Theory (DFT)Calculation of electronic structure, geometry optimization, and molecular properties.Gaussian, ORCA; Functionals: B3LYP, M06-2X nih.govscispace.comnih.gov
    Nucleus-Independent Chemical Shift (NICS)Quantification of aromaticity based on magnetic shielding.DFT methods within programs like Gaussian. nih.govacs.org
    Molecular Electrostatic Potential (MEP)Visualization of charge distribution and prediction of reactive sites.Calculated from DFT wavefunctions. nih.gov
    Natural Bond Orbital (NBO) AnalysisAnalysis of intramolecular hydrogen bonding and charge transfer interactions.NBO program, often integrated with DFT software. scispace.comresearchgate.net

    Molecular Dynamics Simulations for Structural Dynamics (Non-biological contexts)

    Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational dynamics, intermolecular interactions, and macroscopic properties. nih.gov For this compound, MD simulations in non-biological contexts, such as in various solvents or as part of a chemical mixture, can reveal how the molecule behaves in formulations and industrial applications.

    A crucial prerequisite for accurate MD simulations is a well-parameterized force field—a set of functions and parameters that describe the potential energy of the system. acs.org For novel or specialized molecules like this compound, force field parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions may need to be developed. This process often involves obtaining atomic charges from quantum mechanical calculations, such as fitting to the electrostatic potential surface, to accurately represent the charge distribution. nih.gov Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often used as a basis and can be extended for specific molecules. nih.govresearchgate.netacs.org

    MD simulations of the closely related salicylate anion have been performed in various environments. For instance, simulations of 1-butyl-3-methylimidazolium salicylate in aqueous solution with caffeine (B1668208) have provided insights into intermolecular interactions. researchgate.net These simulations revealed that the salicylate anion engages in π–π stacking interactions with caffeine, and that the strength of these interactions is temperature-dependent. researchgate.net Such studies showcase how MD can be used to understand the associative behavior of salicylates in solution.

    In the context of this compound, MD simulations can be designed to explore several key aspects of its structural dynamics. Conformational analysis is a primary application, where simulations can map the potential energy surface related to the rotation of the butyl group and the C-O bond of the ester linkage. researchgate.net This reveals the most stable conformers and the energy barriers between them, which dictates the molecule's flexibility. Furthermore, simulations in different solvents can elucidate solvation structure, showing how solvent molecules arrange around the polar (hydroxyl and ester groups) and non-polar (phenyl ring and butyl chain) regions of this compound. This is critical for understanding its solubility and partitioning behavior. The dynamics of the intramolecular hydrogen bond can also be studied, observing its stability and fluctuations over time in response to thermal motion and solvent interactions.

    Table 2: Typical Setup for Molecular Dynamics Simulations of this compound
    ComponentDescriptionExamplesReference
    Force FieldEmpirical potential energy function describing molecular interactions.OPLS-AA, CHARMM, AMBER nih.govresearchgate.net
    Simulation SoftwarePrograms used to run the MD simulations.GROMACS, AMBER, NAMD nih.gov
    EnsembleStatistical mechanics framework defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric), NVT (Canonical) acs.org
    System SetupThe simulated environment, such as the molecule in a box of solvent.This compound in water, ethanol, or other organic solvents. researchgate.net
    AnalysisProperties calculated from the simulation trajectory.Radial Distribution Functions (RDFs), Conformational Analysis, Hydrogen Bond Dynamics researchgate.netresearchgate.net

    Environmental Fate and Degradation Mechanisms of Butyl Salicylate

    Biodegradation Pathways in Natural and Engineered Systems

    Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the environmental dissipation of many chemicals.

    Butyl salicylate (B1505791) exhibits a strong potential for biodegradation. Predictive models suggest it is readily biodegradable, with "Ready Biodegradability Prediction: YES" indicated thegoodscentscompany.com. While specific microbial degradation pathways and identified metabolites for butyl salicylate itself are not extensively detailed in the available literature, general pathways for salicylate degradation are well-documented. These often involve initial hydroxylation to form intermediates like catechol or gentisate, which are then further processed through central metabolic pathways, ultimately leading to mineralization into carbon dioxide and water researchgate.netmdpi.comgavinpublishers.comnih.govnih.govresearchgate.net. Analogous compounds, such as 2-ethylhexyl salicylate and homosalate, have demonstrated susceptibility to degradation by specific microbial consortia nih.gov.

    The rate and extent of this compound biodegradation are influenced by several environmental and chemical factors. Key environmental conditions include temperature, pH, moisture content, nutrient availability, and the presence and activity of a diverse microbial population contractlaboratory.comacs.orgmdpi.com. Chemically, factors such as water solubility and the compound's affinity for sorption to environmental matrices (indicated by its octanol-water partition coefficient, Log Kow, and soil adsorption coefficient, Log Koc) play a significant role. A high Log Kow suggests lipophilicity and potential for sorption to organic matter, which can affect the bioavailability of this compound to microorganisms acs.org.

    Microbial Degradation Processes and Metabolites

    Environmental Distribution and Transport Studies

    The distribution and transport of this compound in the environment are largely dictated by its physicochemical properties, particularly its partitioning behavior between different environmental phases.

    The lipophilic nature of this compound is reflected in its high octanol-water partition coefficient (Log Kow), with experimental values around 4.63 thegoodscentscompany.comchemicalbook.com. This indicates a tendency to partition from water into organic phases, such as lipids or organic matter in soil and sediment. Its potential for sorption to soil and sediment is further supported by predicted soil adsorption coefficients (Log Koc) ranging from approximately 2.73 to 3.59 thegoodscentscompany.com. These values suggest moderate to high sorption potential, implying that this compound is likely to bind to soil and sediment particles.

    Consequently, this compound is expected to exhibit low mobility in soil environments, with predictions indicating slow degradation and limited transport through the soil profile due to strong adsorption and low water solubility industrialchemicals.gov.au. In aquatic systems, it is anticipated to disperse and undergo slow degradation industrialchemicals.gov.au. Similar hydrophobic organic UV filters, including salicylate derivatives, have been observed to accumulate in sewage sludge during wastewater treatment processes rsc.org. The interplay of partition coefficients (Log Kow, Log Koa, and Log Kow) is critical for understanding the compound's potential for long-range transport, persistence, and accumulation in various environmental compartments e3s-conferences.org.

    Compound List:

    this compound

    Salicylic (B10762653) acid

    Catechol

    Gentisate

    Butyl benzoate (B1203000)

    Butyl-o-hydroxybenzoate

    2-Ethylhexyl salicylate

    Homosalate

    Dibutyl phthalate (B1215562) (DBP)

    Data Tables:

    Table 1: Physicochemical Properties Relevant to Environmental Fate of this compound

    PropertyValueSource
    Log Kow (experimental)4.63 chemicalbook.com
    Log Kow (estimated)4.08 thegoodscentscompany.com
    Log Koc (MCI method)2.73 thegoodscentscompany.com
    Log Koc (Kow method)3.59 thegoodscentscompany.com
    Ready BiodegradabilityYES thegoodscentscompany.com

    Advanced Applications in Chemical Synthesis and Materials Science Excluding Prohibited Areas

    Butyl Salicylate (B1505791) as a Chemical Precursor or Intermediate

    The chemical versatility of butyl salicylate allows it to serve as a building block or intermediate in the synthesis of more complex molecules. Its functional groups can be modified or reacted to create new chemical entities with tailored properties.

    Synthesis of Novel Hybrid Compounds Incorporating Salicylate Moieties

    This compound can be chemically modified to create hybrid compounds that combine its salicylate structure with other functional scaffolds. For instance, research has explored the synthesis of resveratrol-salicylate hybrid derivatives, where the salicylate moiety is appended to the resveratrol (B1683913) structure. These hybrid molecules are investigated for their potential biological activities, such as inhibiting specific enzymes like CYP1A1. In one study, ten such hybrid compounds were synthesized, demonstrating the ability to incorporate the salicylate structure into complex organic frameworks for targeted applications tandfonline.comtandfonline.com. These synthetic routes often involve multi-step processes, including reactions like lithiation, disulfide addition, and deprotection or acetylation, showcasing this compound's role as a starting material for complex organic synthesis.

    Derivatization for Specialized Chemical Functions

    The hydroxyl and ester groups of this compound can undergo various derivatization reactions to impart specialized chemical functions. For example, the ester group can be transesterified with other alcohols to form different esters, which can modify its properties for specific applications smolecule.com. Furthermore, the phenolic hydroxyl group can be functionalized. Research into zirconium complexes utilizing salicylate ligands, including those derived from or related to this compound, demonstrates how modifying the salicylate structure can lead to materials with catalytic activity. For instance, zirconium complexes with salicylate ligands have been explored as catalysts in the ring-opening polymerization of ε-caprolactone, producing polycaprolactone (B3415563) (PCL) with favorable properties for biodegradable materials mdpi.comkocaeli.edu.tr. These studies highlight how the salicylate framework, when coordinated with metal centers, can be tailored for catalytic applications.

    Role in Catalytic Systems (e.g., Ligand, Solvent Component)

    This compound and related salicylate derivatives have been investigated for their roles in catalytic systems. Zirconium complexes incorporating salicylate ligands, such as those prepared from salicylic (B10762653) acid and zirconium alkoxides, have shown efficacy as catalysts in the ring-opening polymerization of ε-caprolactone mdpi.comkocaeli.edu.tr. These complexes utilize the salicylate moiety as a ligand, influencing the catalytic activity and selectivity of the metal center. The electron-donating or withdrawing properties of substituents on the salicylate ring can tune the performance of these catalysts. For example, catalysts with electron-donating groups on salicylate ligands were found to be more effective in ε-caprolactone polymerization than those with electron-withdrawing groups kocaeli.edu.tr.

    Additionally, the synthesis of this compound itself has seen advancements utilizing various catalytic approaches. Ionic liquids have been employed as both solvents and catalysts for the synthesis of this compound, offering advantages in yield and ease of separation smolecule.com. Phase-transfer catalysis, particularly using dual-site phase-transfer catalysts in a tri-liquid system, has also been reported to enhance the efficiency of this compound synthesis while minimizing by-products smolecule.comacs.org.

    Process Intensification Strategies for this compound Production

    Reactor Design Considerations for Efficient Synthesis

    The esterification of salicylic acid with butanol to produce this compound is a key reaction. Traditional batch processes are being re-evaluated in favor of more efficient continuous flow systems. For instance, studies on the esterification of salicylic acid with methanol (B129727) using intensified fixed-bed reactors (IFBRs) demonstrate the potential for improved control over reaction parameters, leading to higher yields and product purity researchgate.netdntb.gov.ua. While these studies focus on methyl salicylate, the principles of using intensified reactors with solid catalysts (like ion-exchange resins) are transferable to the synthesis of this compound, aiming for better heat and mass transfer, reduced reactor volume, and continuous operation. Research into using wash-coated cordierite (B72626) honeycomb catalysts with zirconia and its mixed oxides for transesterification reactions also points towards advanced reactor designs for ester synthesis, achieving high yields researchgate.net.

    Separation and Purification Advancements

    Efficient separation and purification are critical for obtaining high-purity this compound. Traditional methods like distillation are standard, but research is exploring more advanced techniques. For example, the use of specific ionic liquids can facilitate easier separation of this compound from the reaction mixture smolecule.com. In broader chemical processing, techniques like reactive distillation, where reaction and separation occur in the same unit, are considered process intensification strategies that can improve efficiency pageplace.de. While not specific to this compound, the general advancements in separation technologies, such as membrane separations or advanced crystallization techniques, could be applied to optimize the purification of this compound, reducing energy consumption and waste generation. The development of novel extraction systems, such as those using isopropyl salicylate for alkali metal separation, illustrates the broader trend of using ester compounds in advanced separation science mdpi.com.

    Compound List:

    this compound

    Salicylic acid

    n-Butanol

    Resveratrol

    Zirconium complexes

    Polycaprolactone (PCL)

    Methyl salicylate

    Ethylhexyl Salicylate (Octyl Salicylate)

    Butyloctyl Salicylate

    Hexyldodecyl Salicylate

    Isodecyl Salicylate

    Isocetyl Salicylate

    Tridecyl Salicylate

    Capryloyl Salicylic Acid

    C12-15 Alkyl Salicylate

    3,5-di-tert-butyl salicylic acid

    Isopropyl salicylate

    Methyl 2-acetoxy-5-formylbenzoate

    3-Methoxy-4-acetoxybenzaldehyde

    Resveratrol–salicylate hybrid derivatives (e.g., compound 3)

    Titanium salicylate complexes

    Q & A

    Q. What computational approaches predict this compound’s behavior in multicomponent formulations (e.g., cosmetics or pharmaceuticals)?

    • Methodological Answer : Utilize:
    • Molecular Dynamics (MD) : Simulate interactions with excipients (e.g., emulsifiers).
    • QSAR Models : Link structure to permeability coefficients (log P) or irritation potential. Validate with in vitro assays (e.g., Franz cell diffusion) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.